2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide
Description
This compound features a complex tricyclic core with a benzyl-substituted diazathia ring system and a 2-chlorophenyl acetamide side chain. The presence of a thia-diaza ring system may enhance binding to metal-dependent enzymes, while the chlorophenyl group could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-(5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O3S/c27-20-12-6-4-10-18(20)14-28-22(31)16-29-23-19-11-5-7-13-21(19)34-24(23)25(32)30(26(29)33)15-17-8-2-1-3-9-17/h1-4,6,8-10,12,19,21,23-24H,5,7,11,13-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGYWBRQVQMFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3C(S2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4Cl)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide (CAS Number: 902555-93-5) is a complex organic molecule with potential biological activity. This article reviews its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.6 g/mol. The structure features a thiazole ring and multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O3S |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 902555-93-5 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, research has shown that derivatives of thiazole and diazatricyclo compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways such as carboxylesterases (CaE). Inhibitors of CaE have been shown to have therapeutic potential in treating conditions like obesity and diabetes by modulating lipid metabolism.
Antioxidant Activity
Compounds with similar structural features have demonstrated antioxidant properties. The ability to scavenge free radicals can contribute to the prevention of oxidative stress-related diseases. Studies using the ABTS assay have indicated that some derivatives possess radical-scavenging abilities comparable to established antioxidants.
Case Studies
- Study on Anticancer Effects : A study published in PubMed explored the synthesis and biological activity of related compounds, demonstrating significant cytotoxic effects against various cancer cell lines through apoptosis induction .
- Enzyme Kinetics Research : Another investigation focused on the enzyme inhibition profile of similar thiazole-based compounds, revealing their potential as selective inhibitors of carboxylesterase and their impact on metabolic regulation .
- Antioxidant Evaluation : Research utilizing the ABTS assay showed that derivatives exhibited strong antioxidant activity, suggesting their potential role in preventing oxidative damage .
Comparison with Similar Compounds
Notes on Evidence and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
